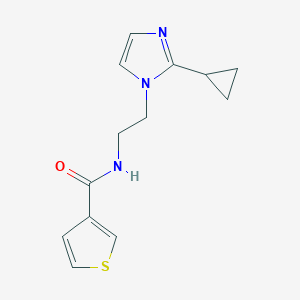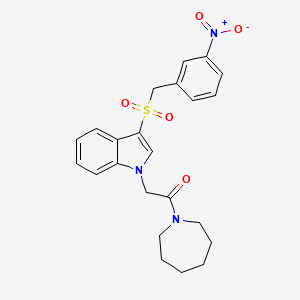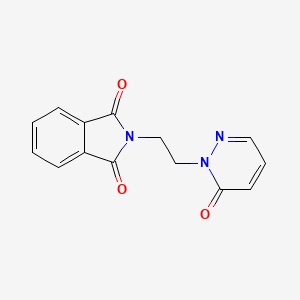
2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as OPIDN and is a derivative of isoindoline-1,3-dione.
Aplicaciones Científicas De Investigación
Analytical Methodologies and Toxicology Studies
Biomonitoring and Health Impact Studies : Research on compounds such as vinclozolin, a fungicide, demonstrates the importance of biomonitoring for occupational exposure and evaluating health impacts. Vinclozolin's study involved assessing internal exposure and targeted health outcomes, utilizing urinary metabolite analysis for biomonitoring. This approach could potentially be applied to study the compound , focusing on its metabolic pathways and health implications (Zober et al., 1995).
Pharmacokinetics and Pharmacodynamics : The study of pharmacokinetics and pharmacodynamics is crucial for understanding how compounds are processed within the body. For instance, the investigation of aromatase inhibitors for postmenopausal breast cancer provides insights into how compounds interact with enzymes and affect hormonal levels, offering a framework for studying similar interactions with "2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione" (Haynes et al., 2004).
Environmental and Exposure Biomarkers : Research on the plasticizer DINCH highlights the development and application of biomarkers for assessing environmental exposure. This methodology could be relevant for evaluating exposure to the compound , especially in occupational or environmental contexts (Silva et al., 2013).
Toxicity and Safety Evaluation : Evaluating the safety and potential toxicity of compounds is a critical aspect of scientific research. For example, studies on imidacloprid, a neonicotinoid insecticide, involve analyzing its toxicity profile and identifying safe exposure levels. Similar approaches could be employed for "2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione" to determine its safety for human or environmental health (Proença et al., 2005).
Propiedades
IUPAC Name |
2-[2-(6-oxopyridazin-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12-6-3-7-15-17(12)9-8-16-13(19)10-4-1-2-5-11(10)14(16)20/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQAEWNUINIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoindoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)
![N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2832873.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2832874.png)
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832876.png)
![2-(4-Methoxyphenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B2832880.png)
![4-Azepan-1-yl-6,7-dimethoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2832881.png)
![5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2832882.png)
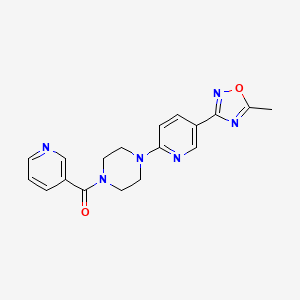
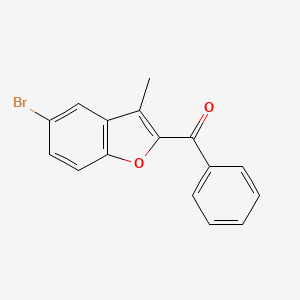
![1-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2832887.png)
![6-Bromoimidazo[1,2-A]pyridine-2-ethanamine](/img/structure/B2832890.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832891.png)
